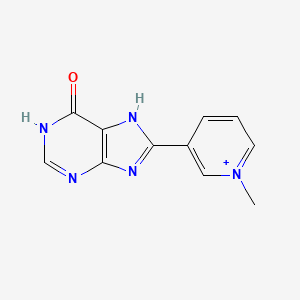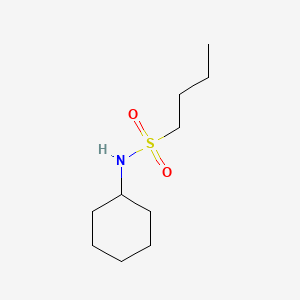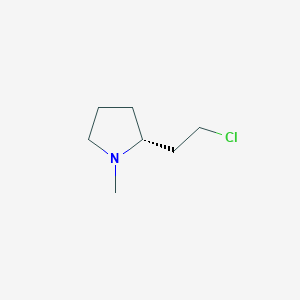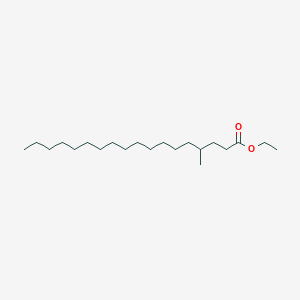
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring fused with a purine moiety
Preparation Methods
The synthesis of 1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium can be achieved through several synthetic routes. One common method involves the condensation of a pyridine derivative with a purine precursor under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine or purine moiety can be substituted with different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of different products.
Scientific Research Applications
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
1-Methyl-3-(6-oxo-6,7-dihydro-3H-purin-8-yl)pyridin-1-ium can be compared with other similar compounds, such as:
1-Methylxanthine: Both compounds contain a purine moiety, but 1-Methylxanthine lacks the pyridine ring.
6-Methylpurine: This compound is similar in structure but differs in the position of the methyl group.
Caffeine: Contains a similar purine structure but with additional methyl groups and different biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.
Properties
CAS No. |
64709-29-1 |
|---|---|
Molecular Formula |
C11H10N5O+ |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
8-(1-methylpyridin-1-ium-3-yl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H9N5O/c1-16-4-2-3-7(5-16)9-14-8-10(15-9)12-6-13-11(8)17/h2-6H,1H3,(H-,12,13,14,15,17)/p+1 |
InChI Key |
DRNVYOAPSXHNNI-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=NC3=C(N2)C(=O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
![5-{[6-Methyl-2-(methylsulfanyl)-4-oxopyrido[2,3-d]pyrimidin-8(4H)-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501881.png)

![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)
![2,4-Dioxo-3-(piperidin-1-yl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14501894.png)




![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)

